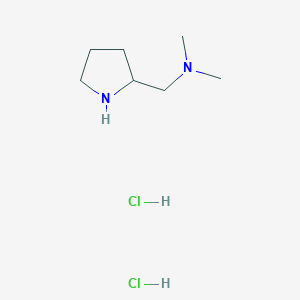

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMVPNXWDCQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679075 | |

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224309-57-3 | |

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine Hydrochloride

Abstract

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine is a valuable chiral building block in modern organic and medicinal chemistry. Its pyrrolidine scaffold, derived from the natural amino acid (S)-proline, offers a stereochemically defined framework that is integral to the development of novel therapeutics and chiral catalysts. This technical guide provides a comprehensive protocol for the synthesis, purification, and characterization of its hydrochloride salt. The selected synthetic strategy employs the highly efficient and reliable Eschweiler-Clarke reaction for the N,N-dimethylation of a primary amine precursor. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying mechanistic principles and practical insights required for successful execution.

Introduction

Chemical Identity and Significance

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, as its hydrochloride salt, is a chiral amine featuring a stereocenter at the C2 position of the pyrrolidine ring.[1] The pyrrolidine ring is a privileged scaffold in drug discovery, and its derivatives are central to numerous biologically active molecules.[2][3] The stereochemical integrity of this compound is critical, as biological systems often exhibit high enantioselectivity, meaning different enantiomers can have vastly different pharmacological effects.[4][5]

This compound and its analogs serve as versatile intermediates and chiral auxiliaries. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific, desired configuration.[6][7] After the key stereoselective step, the auxiliary can be removed.[8] The inherent chirality of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, originating from the chiral pool (specifically, L-proline), makes it an excellent starting point for asymmetric synthesis.[9][10]

Overview of Synthetic Strategy

The synthesis of the target compound can be achieved through various routes. However, for efficiency, stereochemical retention, and scalability, a strategy involving the exhaustive methylation of a primary amine precursor is often preferred. The chosen method for this guide is the Eschweiler-Clarke reaction , a classic and robust procedure for the N-methylation of primary and secondary amines.[11][12]

This reductive amination process utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent.[13][14] A key advantage of the Eschweiler-Clarke reaction is that it proceeds without the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[11] Furthermore, the reaction conditions are typically mild enough that chiral centers, such as the one in the starting material, do not racemize.[11]

The overall synthetic workflow is outlined below.

Caption: High-level overview of the synthetic workflow.

Mechanistic Insights: The Eschweiler-Clarke Reaction

Understanding the mechanism of the Eschweiler-Clarke reaction is crucial for optimizing conditions and troubleshooting. The reaction is a type of reductive amination.[15][16]

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form a methyleneiminium ion.

-

Reductive Methylation (First Methylation): Formic acid serves as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methylated) and releasing carbon dioxide. This step is irreversible due to the loss of CO₂, driving the reaction forward.[11]

-

Repeat for Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second equivalent of formaldehyde to form a new, more stable tertiary iminium ion.

-

Final Reduction: A second hydride transfer from another molecule of formic acid reduces this tertiary iminium ion to the final N,N-dimethylated tertiary amine. The reaction stops here because the tertiary amine cannot form another iminium ion.[11][14]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol details the synthesis starting from commercially available (S)-2-(Aminomethyl)pyrrolidine.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| (S)-2-(Aminomethyl)pyrrolidine | 59983-39-0 | C₅H₁₂N₂ | 100.16 | Chiral starting material |

| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 | Corrosive, use in a fume hood |

| Formaldehyde (37% solution in H₂O) | 50-00-0 | CH₂O | 30.03 | Toxic and carcinogenic, handle with care |

| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | HCl | 36.46 | Corrosive, handle in a fume hood |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | For basification during work-up |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | For precipitation/washing |

Step-by-Step Synthesis Procedure

Step 1: N,N-Dimethylation (Eschweiler-Clarke Reaction)

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-(Aminomethyl)pyrrolidine (5.0 g, 49.9 mmol).

-

In a fume hood, carefully add formic acid (98-100%, 11.5 g, 9.4 mL, 250 mmol, ~5 eq.). The addition may be exothermic; cool the flask in an ice bath if necessary.

-

Slowly add formaldehyde solution (37% w/w in H₂O, 10.1 g, 9.3 mL, 125 mmol, ~2.5 eq.) to the stirred mixture.

-

Heat the reaction mixture to 90-100 °C using an oil bath and maintain it at this temperature for 6-8 hours. Vigorous evolution of carbon dioxide will be observed initially.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 90:9:1 and ninhydrin stain; the starting material will be ninhydrin-positive, while the product will not).

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Isolation of the Free Base

-

Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

-

Basify the aqueous solution by slowly adding 50% (w/w) aqueous sodium hydroxide solution until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine as an oil.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude free base oil in a minimal amount of 2-propanol or ethanol (approx. 20-30 mL).

-

Cool the solution in an ice bath. While stirring, slowly add 4M HCl in dioxane dropwise until the solution is acidic (test with pH paper).

-

A white precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual solvent.[17]

-

Dry the resulting white solid under vacuum to a constant weight. Recrystallization from a solvent system like ethanol/diethyl ether can be performed for further purification if necessary.[17][18]

Characterization and Data

The final product should be characterized to confirm its identity, purity, and stereochemical integrity.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1152113-36-4 | [1][19] |

| Molecular Formula | C₇H₁₇ClN₂ | [1] |

| Molecular Weight | 164.68 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity (Typical) | >95% | [1] |

| Storage | Store at room temperature, keep dry and cool. | [1] |

Expected Spectroscopic Data

-

¹H NMR: Protons on the pyrrolidine ring, the methylene bridge, and the two N-methyl groups should be visible. The N-methyl groups would typically appear as a singlet around 2.2-2.8 ppm. The pyrrolidine and methylene protons would appear as a series of multiplets in the 1.5-3.5 ppm region.

-

¹³C NMR: Expect seven distinct carbon signals corresponding to the two N-methyl groups, the methylene bridge, and the four carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI+): The spectrum should show a parent ion peak [M+H]⁺ for the free base at m/z ≈ 129.14.

Safety and Handling

-

Formic Acid: Is highly corrosive and can cause severe burns. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid: Is corrosive. Avoid inhaling vapors and prevent contact with skin and eyes.

-

Work-up: The basification step with concentrated NaOH is highly exothermic and should be performed with caution and adequate cooling to prevent boiling and splashing.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride. By leveraging the robust Eschweiler-Clarke reaction, this guide enables the production of the target compound with high yield and retention of stereochemical purity. The detailed step-by-step instructions, coupled with mechanistic insights and safety considerations, equip researchers with the necessary knowledge to successfully synthesize this important chiral building block for applications in pharmaceutical development and asymmetric catalysis.

References

- Wikipedia. Chiral auxiliary.

- Grokipedia. Eschweiler–Clarke reaction.

- University of Regensburg. Asymmetric Synthesis.

- University of York. Asymmetric Synthesis.

- Sigma-Aldrich. Chiral Auxiliaries.

- Benchchem.

- Wikipedia. Eschweiler–Clarke reaction.

- MDPI.

- J&K Scientific LLC. Eschweiler-Clarke Reaction.

- Organic Chemistry Portal. Eschweiler-Clarke Reaction.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Wikipedia.

- PubMed.

- Wikipedia. Prolinol.

- Chemistry LibreTexts.

- Nuohey. (S)-N,N-dimethyl(pyrrolidin-2-yl)methanamine hydrochloride,1152113-36-4.

- ChemScene. N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride.

- ResearchGate.

- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.

- Organic Chemistry Portal. Pyrrolidine synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. york.ac.uk [york.ac.uk]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. 手性助劑 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Prolinol - Wikipedia [en.wikipedia.org]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (S)-N,N-dimethyl(pyrrolidin-2-yl)methanamine hydrochloride,1152113-36-4 [rovathin.com]

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS number

An In-depth Technical Guide to N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] This non-planar structure, combined with the basic nitrogen atom, imparts favorable properties such as improved solubility and metabolic stability.

The pyrrolidine moiety is a core component of numerous FDA-approved drugs, including treatments for diabetes, viral infections, and neurological disorders.[3][4] Its derivatives serve as crucial intermediates in the synthesis of complex molecules, where the stereochemistry of the pyrrolidine ring often plays a pivotal role in determining biological activity.[5] N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine, in its dihydrochloride salt form, is a valuable and versatile example of such a building block.

Compound Identification and Physicochemical Properties

It is critical to precisely identify the compound of interest, as several closely related isomers and salt forms exist. This guide focuses on the dihydrochloride salt of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine.

Nomenclature and CAS Number

-

Systematic Name: this compound

-

Common Synonyms: 2-(Dimethylaminomethyl)pyrrolidine Dihydrochloride, dimethyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride[6]

-

CAS Number: 224309-57-3 [6]

It is important to distinguish this compound from its monohydrochloride salt and its positional isomer, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride (CAS: 208711-42-6).[7][8]

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes key properties of the compound. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 224309-57-3 | [6] |

| Molecular Formula | C₇H₁₆N₂ · 2HCl | Derived |

| Molecular Weight | 201.14 g/mol | Derived |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in water and other polar solvents | [6] |

| Storage | Store at room temperature, sealed in a dry place | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry.[2][9] The target molecule is typically prepared from L-proline or its derivatives, leveraging the inherent chirality of the starting material. A common and efficient pathway involves the reductive amination of a proline-derived intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Caption: Retrosynthetic pathway for the target amine.

Exemplary Synthesis Protocol

This protocol describes a robust, multi-step synthesis starting from L-Proline. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Reduction of L-Proline to L-Prolinol

-

Reaction: The carboxylic acid of L-Proline is reduced to a primary alcohol.

-

Reagents & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids. It is chosen for its high efficiency. The reaction is performed in an anhydrous ether solvent like Tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

-

Procedure:

-

Suspend L-Proline in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ in THF. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux to ensure the reaction goes to completion.

-

Carefully quench the reaction by sequential addition of water and NaOH solution to precipitate the aluminum salts, making filtration easier.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude L-Prolinol.

-

Step 2: Oxidation of L-Prolinol to Pyrrolidine-2-carbaldehyde

-

Reaction: The primary alcohol is oxidized to an aldehyde.

-

Reagents & Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are suitable choices. These methods operate under mild, non-aqueous conditions, which is ideal for sensitive aldehydes.

-

Procedure (Swern Oxidation):

-

Dissolve oxalyl chloride in anhydrous Dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Add Dimethyl sulfoxide (DMSO) dropwise.

-

Add a solution of L-Prolinol in DCM.

-

After a short stirring period, add a hindered base like triethylamine (TEA) to complete the reaction and neutralize the acid byproduct.

-

Allow the reaction to warm to room temperature, then wash with water and brine to remove salts and DMSO.

-

Dry the organic layer and concentrate to obtain the aldehyde, which is often used immediately in the next step due to potential instability.

-

Step 3: Reductive Amination to form N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine

-

Reaction: The aldehyde reacts with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.

-

Reagents & Rationale: Dimethylamine is the source of the dimethylamino group. A selective reducing agent that reduces the iminium ion but not the starting aldehyde is required. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and tolerance of various functional groups.

-

Procedure:

-

Dissolve the crude pyrrolidine-2-carbaldehyde in a suitable solvent like 1,2-dichloroethane (DCE).

-

Add a solution of dimethylamine (often as a solution in THF or as a hydrochloride salt with an added base).

-

Add STAB portion-wise to the mixture. The reaction is typically monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Step 4: Salt Formation

-

Reaction: The free base is converted to the dihydrochloride salt for improved stability and handling.

-

Procedure:

-

Dissolve the purified free base in a solvent like diethyl ether or methanol.

-

Add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic and precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final this compound.

-

Analytical and Quality Control Methods

Ensuring the identity, purity, and quality of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds.

-

Methodology Rationale: A reverse-phase method is typically suitable for this polar, basic compound. An acidic mobile phase with an ion-pairing agent can improve peak shape for the amine.

-

Detailed Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak symmetry).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for end-of-gradient absorbance) or, ideally, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for universal detection, as the molecule lacks a strong chromophore.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Structural Confirmation (NMR & MS)

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the pyrrolidine ring protons, the methylene bridge, and the two N-methyl groups.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) MS will confirm the molecular weight. In positive ion mode, the spectrum will show the molecular ion of the free base [M+H]⁺.

Data Summary Table

| Analysis Method | Parameter | Expected Result |

| HPLC-UV/MS | Purity | ≥95% (typical for research grade) |

| Retention Time | Consistent with reference standard | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z corresponding to C₇H₁₇N₂⁺ |

| ¹H NMR | Chemical Shifts & Integration | Peaks consistent with the proposed structure |

| ¹³C NMR | Number of Signals | 7 distinct carbon signals |

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone of modern drug design.[1][3] this compound serves as a chiral building block for introducing a basic, functionalized side chain onto a larger molecule.

Role as a Chiral Intermediate

The compound is a precursor for various complex molecules where the stereocenter at the 2-position of the pyrrolidine ring is crucial for biological activity. It is used in the synthesis of antagonists for various receptors and inhibitors for enzymes.[4][5] For example, derivatives of (S)-(1-Alkylpyrrolidin-2-yl)methanamine are used in the synthesis of selective dopamine antagonists like Raclopride.[4][5]

Introduction of Basic Moieties

The dimethylamino group provides a basic center (pKa ~9-10), which is often critical for:

-

Aqueous Solubility: At physiological pH, the amine is protonated, enhancing the solubility of the parent molecule.

-

Target Binding: The protonated amine can form key ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Workflow: Integration into a Drug Discovery Cascade

The following diagram illustrates how this building block is used in a typical medicinal chemistry workflow.

Caption: Use of the building block in a drug discovery cycle.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

-

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

-

Wash hands thoroughly after handling.[10]

-

-

Conditions for Safe Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

References

-

AK Scientific, Inc. Safety Data Sheet: N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride.

-

Fisher Scientific. Safety Data Sheet.

-

ChemicalBook. (S)-TERT-BUTYL 2-(2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYLBUTANOYL)HYDRAZINE-1-CARBOXYLATE.

-

Arctom. (S)-tert-Butyl 2-(2-((methoxycarbonyl)amino)-3,3-dimethylbutanoyl)hydrazinecarboxylate.

-

ChemScene. N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine hydrochloride.

-

Sigma-Aldrich. N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine dihydrochloride hydrate.

-

CymitQuimica. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride.

-

ChemicalBook. (S)-TERT-BUTYL 2-(2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYLBUTANOYL)HYDRAZINE-1-CARBOXYLATE.

-

Manchester Organics. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.

-

Toronto Research Chemicals. N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine dihydrochloride hydrate.

-

Combi-Blocks. Building Blocks.

-

ChemicalBook. 198904-77-7 CAS Manufactory.

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6486.

-

Organic Chemistry Portal. Synthesis of pyrrolidines.

-

Galkina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(23), 15410.

-

Enamine. Synthesis of unique pyrrolidines for drug discovery.

-

BLDpharm. (S)-N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride.

-

Galkina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8569.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

-

Wikipedia. Pyrrolidine.

-

Sigma-Aldrich. N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride.

-

Mayr's Database of Reactivity Parameters. Molecule (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine.

-

Sinfoo BIOCHEM. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride.

-

ChemBK. N,N-Dimethyl(2-pyrrolidinyl)methanamine dihydrochloride.

-

Mehdi, M. M., & Rizvi, S. I. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165-167.

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.

-

Thermo Fisher Scientific. Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.

-

Cayman Chemical. N,N-Dimethylpentylone (hydrochloride).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. N,N-Dimethyl-1-pyrrolidin-3-yl-methanamine dihydrochloride,(CAS# 208711-42-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Indispensable Role of Chiral Pyrrolidine-Based Diamines

An In-depth Technical Guide to the Physicochemical Properties of Chiral Pyrrolidine-Based Diamines

In the landscape of modern organic synthesis and pharmaceutical development, the pyrrolidine scaffold holds a privileged position.[1][2] Its rigid, five-membered ring structure provides a predictable conformational framework, making it an ideal building block for creating molecules with precise three-dimensional architectures. When this scaffold is elaborated into chiral diamines, its utility expands dramatically. These molecules are not merely structural motifs; they are powerful tools in asymmetric synthesis, acting as highly effective organocatalysts and chiral auxiliaries.[3][4][5] Furthermore, the pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in medicinal chemistry.[6]

For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of these diamines is paramount. These properties—basicity (pKa), lipophilicity (LogP), solubility, and solid-state characteristics—govern everything from catalytic efficiency to a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] A molecule's success, whether in a reaction flask or a clinical trial, is inextricably linked to these fundamental parameters. This guide provides a detailed exploration of these core properties, explaining the causality behind experimental choices and offering robust protocols for their accurate determination.

Basicity (pKa): The Engine of Reactivity and Bioavailability

The basicity of the nitrogen atoms in a pyrrolidine diamine is arguably its most critical electronic parameter. It dictates the catalyst's ability to form key intermediates (like enamines in organocatalysis) and determines the molecule's ionization state at physiological pH (typically ~7.4).[4][9] This, in turn, profoundly impacts solubility, membrane permeability, and interactions with biological targets.

Causality Behind pKa Analysis: The pKa value represents the pH at which 50% of the amine groups are protonated. For a diamine, two pKa values exist. The first, higher pKa corresponds to the protonation of one nitrogen, while the second, lower pKa corresponds to the protonation of the second nitrogen on an already charged molecule. Substituents on the pyrrolidine ring can significantly alter these values; electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it.[6] The stereochemistry and proximity of the two amine groups also create unique electronic environments that influence their respective basicities.[10][11]

Caption: Factors influencing the pKa of chiral pyrrolidine-based diamines.

Quantitative Data: Representative pKa Values

| Compound Type | Typical pKa Range (First Protonation) | Key Structural Features |

| Unsubstituted Pyrrolidine | ~11.2[9] | Parent scaffold |

| 2-Substituted Pyrrolidines | 10.0 - 11.0[12] | Steric hindrance near the nitrogen |

| Pyrrolidines with EWG | 11.1 - 12.6[13] | e.g., Trifluoromethyl groups reduce basicity |

| Proline-derived Diamides | Lowered pKa | Amide group is electron-withdrawing |

| Aliphatic Diamines | 9.5 - 11.0 (pKa1), 6.5 - 9.0 (pKa2)[10] | Separation distance between amines is key |

| EWG: Electron-Withdrawing Group |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a widely used method for pKa determination due to its simplicity, cost-effectiveness, and accuracy across a broad pH range.[14][15]

Principle: A solution of the diamine is titrated with a standardized acid (e.g., HCl), and the resulting change in pH is monitored using a calibrated pH electrode. The pKa values are determined from the inflection points of the resulting titration curve.[15]

Step-by-Step Methodology:

-

Preparation: Prepare a dilute solution (e.g., 0.01 M) of the chiral pyrrolidine diamine in deionized, CO2-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting "apparent pKa" (pKa*) must be noted as such.

-

Calibration: Calibrate a pH meter and combination glass electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Titration Setup: Place a known volume (e.g., 50 mL) of the diamine solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl) to the diamine solution.[16]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the point where half of the first equivalent of acid has been added. The second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points. A derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence points.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's affinity for a nonpolar, lipid-like environment versus an aqueous one.[17] It is a critical determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.[8]

Causality Behind Lipophilicity Measurement:

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water. It is an intrinsic property.[17]

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable diamines, LogD is the more physiologically relevant parameter, as it accounts for the protonated species present at pH 7.4.[7]

A positive LogP or LogD value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[17]

Caption: Experimental workflow for LogD determination via the Shake-Flask method.

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[17][18]

Principle: The compound is dissolved in a biphasic system of n-octanol and a relevant aqueous buffer (for LogD, typically phosphate-buffered saline at pH 7.4). The system is shaken until equilibrium is reached, after which the concentration of the compound in each phase is measured to calculate the partition/distribution coefficient.[19]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the diamine in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: In a suitable vial, combine the pre-saturated n-octanol and aqueous buffer with a known amount of the diamine stock solution.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is fully established.[20]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases. Emulsion formation can be a challenge for some compounds.[21]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the diamine in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.[19]

-

Calculation: Calculate the LogD value using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Note on High-Throughput Methods: For earlier stages of discovery, higher-throughput methods like Reverse-Phase HPLC or 19F NMR spectroscopy (for fluorinated analogs) can be used to estimate LogP values based on retention times or signal integration, respectively.[18][21][22]

Aqueous Solubility: A Prerequisite for Success

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[20] Poor solubility is a leading cause of compound attrition during drug development.[23] It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Causality Behind Solubility Assays:

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a rapid, high-throughput screen used in early discovery to flag potentially problematic compounds.[7][23][24] However, it can overestimate true solubility because the DMSO can create a supersaturated solution.[20]

-

Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated aqueous solution in the presence of its solid form. It is the "gold standard" measurement, typically performed on promising lead candidates during later-stage development.[7][25]

Caption: Comparison of Kinetic and Thermodynamic solubility experimental workflows.

Quantitative Data: Solubility Classifications

| Descriptor | Solubility Range (mg/mL) |

| Very Soluble | > 1000 |

| Freely Soluble | 100 - 1000 |

| Soluble | 10 - 100 |

| Sparingly Soluble | 1 - 10 |

| Slightly Soluble | 0.1 - 1 |

| Very Slightly Soluble | < 0.1 |

| Insoluble | < 0.01 |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, providing a definitive value for formulation and preclinical development.[20][25]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline chiral diamine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for 24-72 hours to allow the solution to reach equilibrium with the solid material.

-

Phase Separation: After equilibration, allow the solid to settle. To get a clear supernatant, either centrifuge the sample or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant and measure the concentration of the dissolved diamine using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Verification: To ensure equilibrium was reached, the solid material can be re-assessed (e.g., by DSC or XRPD) to check for any changes in solid form (polymorphism).

Crystallinity and Solid-State Properties

The chirality of a molecule has profound implications for its solid-state properties. A chiral molecule can only crystallize in one of the 65 chiral space groups, which lack inversion centers and mirror planes.[26] The specific arrangement of molecules in the crystal lattice (crystal packing) and the potential for multiple crystalline forms (polymorphism) directly affect critical properties like solubility, stability, and dissolution rate.

Causality and Importance:

-

Absolute Configuration: Determining the absolute three-dimensional arrangement of atoms is essential for understanding structure-activity relationships.

-

Polymorphism: A single chiral diamine may exist in multiple crystalline forms, each with a unique set of physicochemical properties. Identifying and controlling the desired polymorph is a critical aspect of pharmaceutical manufacturing.[7]

-

Solvate/Hydrate Formation: The incorporation of solvent or water molecules into the crystal lattice can also significantly alter the solid-state properties.

Caption: The influence of molecular chirality on solid-state properties.

Experimental Protocol: Characterization by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule, including its absolute configuration, and for characterizing its crystal packing.[27][28]

Principle: A single, high-quality crystal is irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern based on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of these diffracted spots, the electron density map and thus the complete molecular and crystal structure can be determined.

Step-by-Step Workflow:

-

Crystal Growth: The primary challenge is often growing a single crystal of sufficient size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the resulting diffraction pattern.

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial structural model. This model is then refined to best fit the experimental data.

-

Absolute Configuration Determination: For chiral molecules, anomalous dispersion effects, often measured using copper radiation, allow for the unambiguous determination of the absolute configuration (e.g., R vs. S). The Flack parameter is a key indicator used in this determination.[29]

References

-

Title: Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives Source: Custom Synthesis URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

-

Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Aqueous Solubility Source: Creative Biolabs URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

-

Title: Chiral and Achiral Crystal Structures Source: International Union of Crystallography URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture Source: MDPI URL: [Link]

-

Title: Molecules, Crystals, and Chirality Source: Journal of Chemical Education (ACS Publications) URL: [Link]

-

Title: Absolute Configuration of Small Molecules by Co-Crystallization Source: National Institutes of Health (PMC) URL: [Link]

-

Title: A High-Throughput Method for Lipophilicity Measurement Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy Source: JoVE URL: [Link]

-

Title: Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries Source: ResearchGate URL: [Link]

-

Title: Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction Source: MDPI URL: [Link]

-

Title: Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy Protocol Preview Source: YouTube (JoVE) URL: [Link]

-

Title: Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines Source: Scholaris URL: [Link]

-

Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System Source: Agilent URL: [Link]

-

Title: Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: ACS Publications URL: [Link]

-

Title: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: ResearchGate URL: [Link]

-

Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: Beilstein Journals URL: [Link]

-

Title: Organocatalytic Properties of 3,4-Dihydroxyprolines Source: MDPI URL: [Link]

-

Title: Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Detailed procedure for calculating pKa Source: DOI URL: [Link]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed Central URL: [Link]

-

Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T Source: SciSpace URL: [Link]

-

Title: pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

-

Title: Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s Source: RSC Publishing URL: [Link]

-

Title: Properties, Metabolisms, and Applications of (L)-proline Analogues Source: PubMed URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

-

Title: Spirobicyclic diamines. Part 3: Synthesis and metal complexation of proline-derived [4.4]-spirodiamines Source: ResearchGate URL: [Link]

-

Title: Stereochemical aspects of the interaction between steroidal diamines and DNA Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Proline Derivatives in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors Source: PubMed URL: [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereochemical aspects of the interaction between steroidal diamines and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. youtube.com [youtube.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. researchgate.net [researchgate.net]

- 26. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Mastering Chirality: A Guide to the Synthesis of Enantiomerically Pure Vicinal 1,2-Diamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The vicinal 1,2-diamine motif is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its prevalence in natural products, pharmaceuticals, and as a privileged backbone for chiral ligands underscores the critical need for robust and stereocontrolled synthetic methods.[1][2][3][4][5] This guide provides a comprehensive overview of the principal strategies for accessing these high-value compounds in enantiomerically pure form. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles that govern stereoselectivity. Key methodologies, including the direct asymmetric diamination of alkenes, stereospecific ring-opening of aziridines, C-C bond forming strategies, and the derivatization of existing chiral precursors, will be examined. Each section is designed to provide researchers with not only field-proven protocols but also the causal logic required to adapt and innovate within their own drug discovery and development programs.

The Strategic Imperative for Chiral 1,2-Diamines

The 1,2-diamine scaffold is a "privileged structure" in drug design, capable of interacting with a wide array of biological targets. Its two nitrogen atoms, separated by a chiral carbon backbone, can be tailored to serve as hydrogen bond donors and acceptors, coordinating centers for metal-based drugs like Oxaliplatin, and rigidifying elements that lock a molecule into a bioactive conformation.[2][3] Furthermore, C₂-symmetric diamines such as trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) are foundational components of highly successful chiral ligands and organocatalysts used in industrial-scale asymmetric synthesis.[2][6]

The primary challenge in their synthesis is the simultaneous and precise control over both regio- and stereochemistry. An ideal synthesis should not only install two nitrogen functionalities at adjacent carbons but also dictate the absolute configuration of the newly formed stereocenters. This guide will explore the most powerful strategies developed to meet this challenge.[1][7][8]

Direct Catalytic Asymmetric Diamination of Alkenes

The most atom-economical approach to 1,2-diamines is the direct addition of two nitrogen-containing groups across a carbon-carbon double bond. This strategy has seen significant advances through the development of sophisticated transition-metal and organocatalytic systems.[1]

Core Principle & Mechanistic Insight

Catalytic asymmetric diamination involves the activation of an alkene by a chiral catalyst, followed by the sequential or concerted addition of two nitrogen nucleophiles. The catalyst's chiral environment dictates the facial selectivity of the attack on the alkene, thereby inducing enantioselectivity. A prominent strategy involves a dual-catalysis system, where one catalyst generates a reactive nitrogen-radical species and a second chiral catalyst controls the stereochemical outcome.[9] For instance, a Cu(I) catalyst can generate a dialkylaminyl radical from an O-acylhydroxylamine, which adds to the alkene. The resulting carbon-centered radical is then trapped intramolecularly under the stereochemical direction of a chiral phosphoric acid catalyst.[9]

Diagram: Catalytic Cycle of Radical Diamination

Caption: Dual catalytic cycle for asymmetric radical diamination of an alkene.

Representative Protocol: Copper-Catalyzed Asymmetric Radical Diamination[9]

-

Catalyst Preparation: In a nitrogen-filled glovebox, add CuBr (5 mol%) and the chiral phosphoric acid ligand (e.g., (R)-TRIP, 10 mol%) to a flame-dried Schlenk tube.

-

Reaction Setup: Remove the tube from the glovebox, add the alkene substrate (1.0 equiv) and the O-acylhydroxylamine nitrogen source (1.5 equiv) under a nitrogen atmosphere.

-

Solvent and Initiation: Add anhydrous solvent (e.g., dichloromethane) and stir the reaction mixture at the specified temperature (e.g., 25 °C).

-

Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched diamine product.

Data Summary

| Alkene Substrate | N-Source | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| N-Cinnamyl-p-toluenesulfonamide | O-(4-nitrobenzoyl)-N,N-diethylhydroxylamine | CuBr / (R)-TRIP | 85 | 92 | [9] |

| N-(4-Methoxystyryl)acetamide | O-benzoyl-N,N-dibenzylhydroxylamine | Cu(OTf)₂ / Chiral BOX | 78 | 95 | [9] |

| 1-Octene | Di-t-butyldiaziridinone | Pd₂(dba)₃ / (S)-SIPHOS | 85 | 94 | [10] |

Asymmetric Ring-Opening of Aziridines

The ring-opening of aziridines, particularly the desymmetrization of prochiral meso-aziridines, is a powerful and widely utilized strategy for accessing chiral 1,2-diamines.[1][11][12] This method offers excellent stereocontrol, as the reaction proceeds via a predictable SN2-type mechanism.

Core Principle & Mechanistic Insight

A chiral catalyst, which can be a Lewis acid (e.g., a Cr(III)-salen complex) or a Brønsted acid (e.g., a chiral phosphoric acid), coordinates to the nitrogen atom of the meso-aziridine.[1] This activation polarizes one of the C-N bonds, rendering the carbon atom susceptible to nucleophilic attack. The chiral environment of the catalyst blocks one face of the aziridine, forcing the nucleophile to attack a specific carbon atom from the opposite face, leading to a single enantiomer of the ring-opened product with an anti-configuration. The use of trimethylsilyl azide (TMSN₃) as a nucleophile is particularly valuable, as the resulting β-azido amine can be readily reduced to the corresponding diamine.[1]

Diagram: Workflow for Aziridine Desymmetrization

Caption: General workflow for the synthesis of chiral 1,2-diamines via desymmetrization of a meso-aziridine.

Representative Protocol: Jacobsen Hydrolytic Kinetic Resolution (for Ring-Opening)[1]

-

Reaction Setup: To a solution of the racemic N-Boc aziridine (1.0 equiv) in an appropriate solvent (e.g., toluene) at 0 °C, add the chiral (S,S)-Cr(salen) catalyst (0.5–2 mol%).

-

Nucleophile Addition: Add trimethylsilyl azide (TMSN₃) (1.2 equiv) dropwise to the cooled solution.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically enriched β-azido amine.

-

Reduction: Dissolve the purified azido amine in methanol, add a catalytic amount of 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete. Filter through Celite, concentrate the filtrate, and purify if necessary to obtain the final 1,2-diamine.

Data Summary

| Aziridine Substrate | Catalyst/Ligand | Nucleophile | Yield (%) | ee (%) | Reference |

| N-Boc-cis-cyclohexene imine | (R,R)-Cr(salen)Cl | TMSN₃ | 95 (for azide) | 94 | [1] |

| N-PMP-cis-stilbene imine | Mg(OTf)₂/Chiral N,N'-dioxide | Aniline | 97 | 95 | [1][11] |

| N-benzoyl-cis-2,3-dimethylaziridine | (S)-VAPOL-Phosphoric Acid | TMSN₃ | 88 (for azide) | 92 | [1] |

Strategies Based on Chiral Precursors: The Amino Alcohol Route

A robust and versatile strategy involves the synthesis of chiral 1,2-diamines from readily available, enantiomerically pure β-amino alcohols. The stereochemistry of the final diamine is directly controlled by the starting material and the specific reaction pathway chosen to convert the hydroxyl group into an amine. The Sharpless Asymmetric Aminohydroxylation (ASAH) is a premier method for generating the requisite chiral amino alcohol precursors from alkenes.[13][14][15]

Core Principle & Mechanistic Insight

This approach is a two-stage process:

-

Formation of the Chiral Amino Alcohol: Methods like the ASAH install an amine and a hydroxyl group across an alkene in a syn fashion with high regio- and enantioselectivity.[14] The choice of chiral ligand [(DHQ)₂PHAL vs. (DHQD)₂PHAL] determines which enantiomer is formed.[15]

-

Conversion of Alcohol to Amine: This conversion can proceed with either retention or inversion of configuration at the alcohol-bearing carbon, allowing for stereodivergent synthesis.

-

Inversion (SN2 Pathway): Activating the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an azide nucleophile (N₃⁻) and subsequent reduction proceeds with complete inversion of stereochemistry.

-

Retention (Double Inversion): An intramolecular Mitsunobu reaction can form a transient aziridine, which is then opened by an external nucleophile. If the ring-opening occurs at the same carbon that bore the original hydroxyl group, the net result is retention of configuration due to two sequential inversions.[16]

-

Diagram: Stereodivergent Synthesis from a β-Amino Alcohol

Caption: Stereodivergent synthesis of syn- and anti-1,2-diamines from a single chiral amino alcohol precursor.

Representative Protocol: Conversion via Cyclic Sulfamidate (Inversion)[16]

-

Oxathiazolidine Formation: To a stirred solution of the enantiopure β-amino alcohol (1.0 equiv) in dichloromethane at 0 °C, add thionyl chloride (1.1 equiv) dropwise. After addition, allow the mixture to warm to room temperature and stir until the reaction is complete. Quench with saturated NaHCO₃ solution and extract the product.

-

Oxidation: Dissolve the crude oxathiazolidine in a solvent mixture (e.g., CCl₄/CH₃CN/H₂O). Add NaIO₄ (1.5 equiv) and a catalytic amount of RuCl₃·xH₂O (1-2 mol%). Stir vigorously for 2-4 hours.

-

Ring-Opening: To the crude cyclic sulfamidate dissolved in DMF, add sodium azide (NaN₃) (3.0 equiv). Heat the mixture (e.g., to 80 °C) and monitor by TLC. After completion, cool, dilute with water, and extract the azido sulfate product.

-

Hydrolysis and Reduction: Hydrolyze the sulfate with aqueous acid, then reduce the azide moiety as previously described (e.g., H₂, Pd/C) to obtain the final diamine.

Data Summary: Comparison of Stereochemical Outcomes[16]

| Starting Amino Alcohol | Method | Key Intermediate | Stereochemical Outcome | Final Diamine Diastereomer | Reference |

| (1S,2S)-2-amino-1,2-diphenylethanol | Mitsunobu -> Aziridine Opening | Aziridine | Net Retention | (1S,2S) or anti | [16] |

| (1S,2S)-2-amino-1,2-diphenylethanol | Cyclic Sulfamidate -> Ring Opening | Cyclic Sulfamidate | Net Inversion | (1R,2S) or syn | [16] |

Conclusion and Future Outlook

The synthesis of enantiomerically pure 1,2-diamines has evolved into a sophisticated field with a diverse arsenal of methodologies. Direct, catalytic asymmetric diaminations of alkenes represent the pinnacle of efficiency and atom economy, though substrate scope can sometimes be a limitation. For versatility and predictable stereocontrol, strategies based on the asymmetric ring-opening of aziridines and the stereodivergent modification of chiral amino alcohols remain exceptionally powerful and reliable.

The choice of synthetic strategy is ultimately dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug development professionals, having a deep understanding of the causality behind each method—why a particular ligand induces a specific stereochemistry or why one pathway leads to inversion while another causes retention—is paramount for rational route design and problem-solving.

Future advancements will likely focus on expanding the substrate scope of catalytic methods to include more challenging, sterically hindered, and tetrasubstituted alkenes. Furthermore, the development of reactions that utilize more sustainable catalysts and reagents, such as those based on earth-abundant metals or photoredox catalysis, will continue to be a major driver of innovation in this critical area of synthetic chemistry.[17]

References

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

-

Wang, F.-L., et al. (2017). Catalytic Asymmetric Radical Diamination of Alkenes. Chem, 3(6), 979–990. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

-

Gawroński, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Wydawnictwo Naukowe UAM. [Link]

-

Blakey, S. B., & Du Bois, J. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 11(15), 3466–3469. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

Minozzi, M., et al. (2019). Catalytic, Enantioselective syn-Diamination of Alkenes. Journal of the American Chemical Society, 141(49), 19164–19169. [Link]

-

Li, Y., et al. (2021). Photoredox-catalyzed unsymmetrical diamination of alkenes for access to vicinal diamines. Chemical Communications, 57(69), 8591-8594. [Link]

-

Spivey, A. C. (2001). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

-

Cai, C.-Y., Shu, X.-M., & Xu, H.-C. (2019). Synthesis of 1,2-diamines. ResearchGate. [Link]

-

Weatherly, C. D., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5338–5351. [Link]

-

Macmillan Group. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting. [Link]

-

Minozzi, M., et al. (2019). Catalytic, Enantioselective syn-Diamination of Alkenes. ACS Publications. [Link]

-

Chen, M. S., & Du Bois, J. (2010). Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. Angewandte Chemie (International ed. in English), 49(20), 3502-5. [Link]

-

Saeidian, H., et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(45), 28201-28224. [Link]

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

-

Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic letters, 24(30), 5513–5518. [Link]

-

Thomas, S., et al. (2004). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 6(20), 3593-3596. [Link]

-

Wang, Z., et al. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(23), 6542-6548. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

-

Kaźmierczak, M., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(23), 5698. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

-

Sharpless, K. B. (2014). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary applied to Dpg synthesis. ResearchGate. [Link]

-

Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. University of Sussex. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

ResearchGate. (2017). Biologically active compounds incorporating the 1,2-diamine unit. [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 7. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. sci-hub.se [sci-hub.se]

- 10. Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 13. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Photoredox-catalyzed unsymmetrical diamination of alkenes for access to vicinal diamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine Derivatives in Drug Discovery

Introduction: The Privileged Pyrrolidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a "privileged scaffold."[1][2] Its prevalence in a myriad of FDA-approved drugs underscores its significance in drug design.[3] The inherent structural features of the pyrrolidine moiety, including its sp³-hybridized carbons that allow for three-dimensional diversity and its nitrogen atom that can act as a hydrogen bond donor or acceptor, contribute to its remarkable versatility in interacting with biological targets.[1][4] This guide delves into the rich chemistry and diverse pharmacology of a specific and promising class of pyrrolidine-containing compounds: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine derivatives. Through an in-depth exploration of their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas, we aim to provide a comprehensive resource for researchers and drug development professionals.

I. The Synthetic Landscape: Crafting N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine Derivatives

The synthesis of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine derivatives often commences from readily available chiral precursors, with (S)-proline and its derivatives being common starting materials.[5] A general and efficient approach involves the functionalization of the pyrrolidine ring, particularly at the nitrogen atom, to introduce diverse substituents that modulate the pharmacological profile of the resulting compounds.

General Synthetic Workflow

A representative synthetic strategy for creating a library of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine derivatives is depicted below. This workflow highlights the key transformations from a common intermediate to a diverse set of final compounds.

Caption: A generalized synthetic pathway to N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine and its derivatives.

II. Antimicrobial Applications: A New Frontier in Infectious Disease

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Derivatives of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine have emerged as a promising class of antimicrobial compounds.

Imidazo[1,2-a]pyridine Derivatives

A notable class of these derivatives incorporates the imidazo[1,2-a]pyridine scaffold. These compounds have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Synthesis of N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives [1]

A multi-step synthesis is employed to generate these potent antimicrobial agents:

-

Synthesis of 2-aryl-5-methylimidazo[1,2-a]pyridines: An appropriate α-haloketone is reacted with 6-methylpyridin-2-amine to yield the core imidazo[1,2-a]pyridine structure.

-

Chloromethylation: The product from step 1 is subjected to chloromethylation to introduce a reactive chloromethyl group.

-

Amination: The chloromethylated intermediate is then reacted with dimethylamine to introduce the N,N-dimethylaminomethyl moiety.

Table 1: Antimicrobial Activity of N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives [1]

| Compound ID | R-group (Aryl) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

| 4b | 4-Chlorophenyl | 100 | 100 | 100 |

| 4c | 4-Fluorophenyl | 100 | 100 | 100 |

| 4d | 4-Bromophenyl | 100 | 100 | 100 |

| 4e | 4-Nitrophenyl | 200 | 200 | 200 |

| 4j | 2-Chlorophenyl | 100 | 100 | 100 |

| Ampicillin | - | 100 | 250 | - |

| Griseofulvin | - | - | - | 500 |

Note: Lower MIC values indicate greater antimicrobial activity.

The mechanism of action for these compounds is still under investigation, but it is hypothesized that they may interfere with essential cellular processes in microorganisms.

III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyrrolidine scaffold is a recurring motif in numerous anticancer agents. Derivatives of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine, particularly those incorporating a pyrrolidin-2-one-hydrazone moiety, have shown promising cytotoxic activity against various cancer cell lines.[6][7]

Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

These compounds are synthesized through the condensation of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with various aldehydes and acetophenones.[6]

Experimental Protocol: General Synthesis of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [8]

-

Preparation of the Carbohydrazide Intermediate: The synthesis begins with the preparation of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.

-

Condensation Reaction: The carbohydrazide intermediate is then reacted with an appropriate aldehyde or acetophenone in a suitable solvent, such as methanol, under reflux conditions to yield the final hydrazone derivative.

Table 2: Cytotoxic Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [6][9]

| Compound ID | R-group on Hydrazone | Cell Line | EC50 (µM) |

| 3 | 4-Bromobenzylidene | PPC-1 | 2.5 - 20.2 |

| 4 | 4-Chlorobenzylidene | IGR39 | 2.5 - 20.2 |

| 5 | 5-Chlorosalicylidene | PPC-1 | 2.5 - 20.2 |

| 6 | 3,4-Dichlorobenzylidene | IGR39 | 2.5 - 20.2 |

| 13 | (5-nitrothiophen-2-yl)methylene | IGR39 | 2.50 ± 0.46 |

| PPC-1 | 3.63 ± 0.45 | ||

| MDA-MB-231 | 5.10 ± 0.80 | ||

| Panc-1 | 5.77 ± 0.80 |

Note: EC50 values represent the concentration of the compound that inhibits 50% of cell viability.

The anticancer mechanism of these derivatives is likely multifactorial, potentially involving the induction of apoptosis and the inhibition of cell migration.[6] Further studies are needed to elucidate the precise molecular targets.